molecular formula C20H24N2O4S B7690701 N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7690701
M. Wt: 388.5 g/mol
InChI Key: VBBFWMWCYSFFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA-714, is a novel ligand for imaging translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, and is involved in several physiological and pathological processes. DPA-714 is a promising tool for studying TSPO function and its role in various diseases.

Mechanism of Action

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is involved in several processes, including mitochondrial function, cholesterol transport, and inflammation. N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to monitor changes in TSPO expression and function in response to various stimuli, such as inflammation, oxidative stress, and neurodegeneration.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have minimal toxicity and is well-tolerated in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with high brain uptake and rapid clearance from non-target tissues. N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide does not bind to other receptors or transporters in the brain, which reduces the risk of off-target effects.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its favorable pharmacokinetic profile, and its ability to image TSPO in vivo. However, there are some limitations to its use, including the need for specialized imaging equipment, the cost of synthesis and purification, and the limited availability of the compound.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in scientific research. One area of interest is the development of new TSPO ligands with improved properties, such as higher affinity or selectivity for specific TSPO isoforms. Another area of interest is the use of N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive view of brain function and pathology. Additionally, N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may have potential applications in other areas of research, such as cancer imaging or drug development.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 2,3-dimethylbenzaldehyde with 4-bromoanisole, followed by the reaction of the resulting compound with 4-(pyrrolidin-1-ylsulfonyl)phenol and acetic anhydride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively used in preclinical and clinical studies for imaging TSPO in the brain. TSPO expression is upregulated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. N-(2,3-dimethylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to visualize the distribution and density of TSPO in these disorders, which can provide insights into the underlying pathophysiology and aid in the development of new therapies.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-6-5-7-19(16(15)2)21-20(23)14-26-17-8-10-18(11-9-17)27(24,25)22-12-3-4-13-22/h5-11H,3-4,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBFWMWCYSFFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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